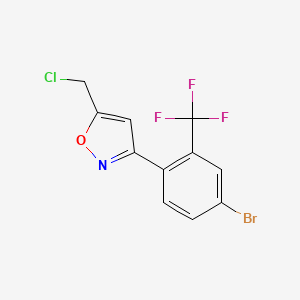
3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and chloromethyl groups attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-trifluoromethylphenyl isoxazole, followed by chloromethylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form complex molecular architectures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, thiols, and amines are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium and copper catalysts are employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenyl isoxazole
Uniqueness
Compared to similar compounds, 3-(4-Bromo-2-trifluoromethyl-phenyl)-5-chloromethyl-isoxazole stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3NO/c12-6-1-2-8(9(3-6)11(14,15)16)10-4-7(5-13)18-17-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXHQYNVRKTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NOC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[2-Bromo-4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol](/img/structure/B8225854.png)
![5-(Bromomethyl)-3-[2-bromo-4-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B8225859.png)
![[3-[2-Bromo-5-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol](/img/structure/B8225874.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]-5-(chloromethyl)-1,2-oxazole](/img/structure/B8225885.png)
![1-[3-[3-Bromo-4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol](/img/structure/B8225888.png)
![5-(Bromomethyl)-3-[3-bromo-4-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B8225889.png)
![[3-[3-Bromo-5-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol](/img/structure/B8225901.png)
![1-[3-[3-Bromo-5-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol](/img/structure/B8225907.png)
![5-(Bromomethyl)-3-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B8225911.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-5-(chloromethyl)-1,2-oxazole](/img/structure/B8225914.png)
![[3-[4-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol](/img/structure/B8225939.png)
![1-[3-[4-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol](/img/structure/B8225945.png)
![5-(Bromomethyl)-3-[4-bromo-3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B8225950.png)
![3-[4-Bromo-3-(trifluoromethyl)phenyl]-5-(chloromethyl)-1,2-oxazole](/img/structure/B8225955.png)
